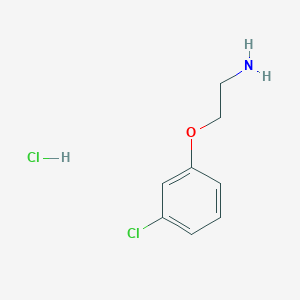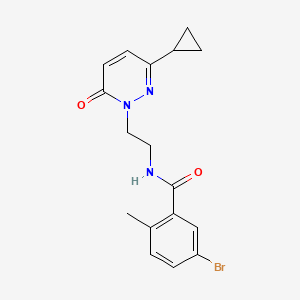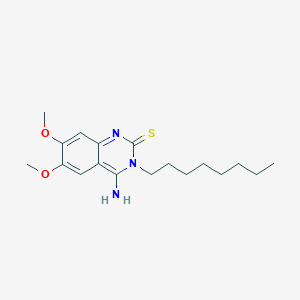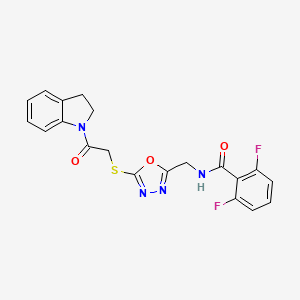![molecular formula C24H21N5O2S B2638322 6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 941934-84-5](/img/structure/B2638322.png)
6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several structural motifs common in medicinal chemistry, including a dihydroisoquinoline, a pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinone, and a phenyl group . These structures are often found in biologically active compounds.
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are likely to influence its 3D structure and potentially its biological activity . The dihydroisoquinoline and pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinone rings are likely to be planar, while the phenyl ring may rotate freely .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the dihydroisoquinoline nitrogen could act as a nucleophile, and the carbonyl group could be involved in condensation reactions .Applications De Recherche Scientifique
Biological Activities Against Infective Pathogens
The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which is known to exert diverse biological activities against various infective pathogens . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.
Neurodegenerative Disorders
THIQ-based compounds, including the one , have shown potential in combating neurodegenerative disorders . This opens up possibilities for the compound to be used in the treatment of diseases such as Alzheimer’s, Parkinson’s, and other neurodegenerative conditions.
Cancer Treatment
Research has identified similar compounds as highly potent and isoform-selective inhibitors of aldo-keto reductase AKR1C3 , a target of interest in both breast and prostate cancer. This suggests that the compound could potentially be used in cancer treatment.
Synthesis of Heterocycles
The compound could be used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are often found in many biologically active compounds, suggesting potential applications in medicinal chemistry.
Inhibitor of 17-β-Hydroxysteroid Dehydrogenase
The compound could potentially act as an inhibitor of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3 . This enzyme plays a crucial role in the biosynthesis and metabolism of hormones and could be a target for hormone-related disorders.
Drug Research and Development
Given the compound’s potential biological activities and its role in the synthesis of heterocycles, it could be valuable in drug research and development .
Orientations Futures
Propriétés
IUPAC Name |
12-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c30-21(27-11-10-16-6-4-5-7-17(16)14-27)12-19-15-32-24-26-22-20(23(31)28(19)24)13-25-29(22)18-8-2-1-3-9-18/h1-9,13,19H,10-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGRAAAQXFNFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3CSC4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3-Acetyl-2-oxoimidazolidin-1-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2638242.png)
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-furamide](/img/structure/B2638245.png)



![[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2638251.png)
![N-(4-ethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2638252.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2638253.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2638254.png)
![5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2638256.png)

![(2-Chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2638258.png)
![6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B2638259.png)